molecular formula C16H12ClN3O2 B4508082 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide

Cat. No.: B4508082
M. Wt: 313.74 g/mol
InChI Key: CUPWLCCGLTXPFI-UHFFFAOYSA-N
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Description

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide is a useful research compound. Its molecular formula is C16H12ClN3O2 and its molecular weight is 313.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.0618043 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Several studies have investigated the antimicrobial and antifungal properties of 1,2,4-oxadiazole derivatives. For instance, the synthesis and evaluation of 3,5-diphenylchlorinated-1,2,4-oxadiazoles have demonstrated their antimicrobial activity and toxicity towards brine shrimp (Artemia salina Leach) (Machado et al., 2005). Additionally, novel 1,3,4-oxadiazole derivatives bearing a Schiff base moiety have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity (Kapadiya et al., 2020).

Anticancer Evaluation

The design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been studied for their anticancer activity against various cancer cell lines. These compounds have shown moderate to excellent activity, with some derivatives exhibiting higher anticancer activities than the reference drug (Ravinaik et al., 2021).

Synthesis and Structural Analysis

Research on the synthesis of 1,3,4-oxadiazoles has provided valuable insights into their chemical properties and potential applications. The synthesis of 2-substituted 3-chlorobenzaldehydes from the corresponding 2-(3-chlorophenyl)-1,3-dioxolanes using an ortho-lithiation strategy has expanded the functionalization of these compounds (Aksjonova et al., 2012). Additionally, the reaction of N-phenylbenzamidine with O-acetylbenzeneoximoyl chloride has led to the discovery of novel structures within this chemical class (Szczepankiewicz et al., 2004).

Antioxidant Activity

The synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties has been explored for their antioxidant activity. Compounds from this study exhibited significant free-radical scavenging ability, demonstrating the potential of 1,3,4-oxadiazole derivatives in antioxidant applications (Shakir et al., 2014).

Future Directions

The future directions of “2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide” and similar compounds involve further studies to explore their potential as anti-infective agents . They also involve the design of new chemical entities with potential anti-infective activity .

Properties

IUPAC Name

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c1-18-15(21)10-6-2-3-7-11(10)16-19-14(20-22-16)12-8-4-5-9-13(12)17/h2-9H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPWLCCGLTXPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide

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